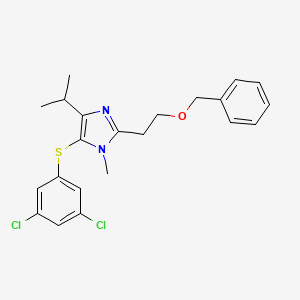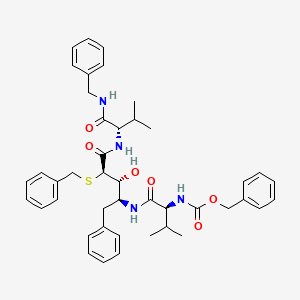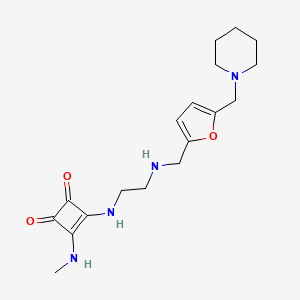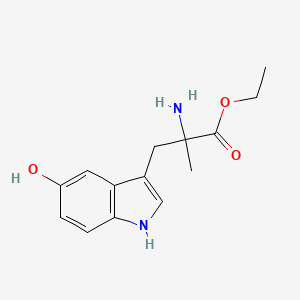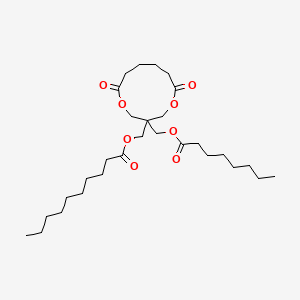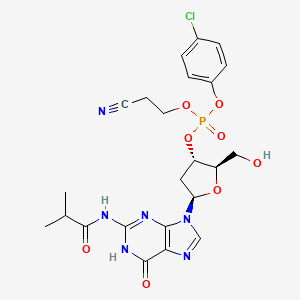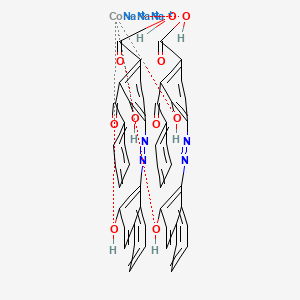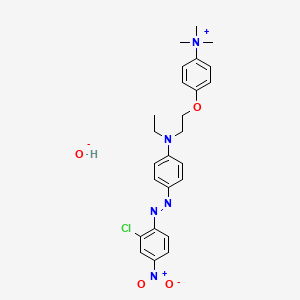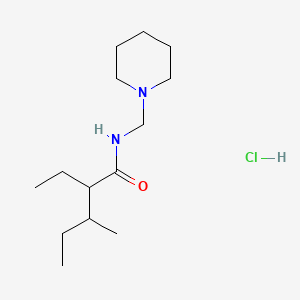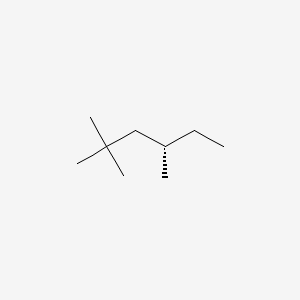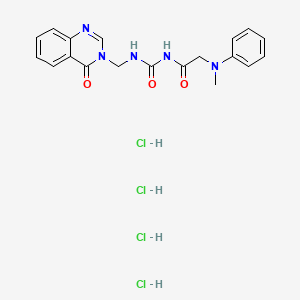
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the quinazolinyl core, followed by the introduction of the acetamide and methylphenylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反应分析
Types of Reactions
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can replace specific functional groups in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine-containing compounds.
科学研究应用
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride involves its interaction with specific molecular targets. The quinazolinyl moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinyl core and exhibit similar biological activities.
Acetamide derivatives: Compounds with acetamide groups often have comparable chemical reactivity and applications.
Uniqueness
What sets Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride apart is its specific combination of functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
属性
CAS 编号 |
70395-26-5 |
|---|---|
分子式 |
C19H23Cl4N5O3 |
分子量 |
511.2 g/mol |
IUPAC 名称 |
2-(N-methylanilino)-N-[(4-oxoquinazolin-3-yl)methylcarbamoyl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C19H19N5O3.4ClH/c1-23(14-7-3-2-4-8-14)11-17(25)22-19(27)21-13-24-12-20-16-10-6-5-9-15(16)18(24)26;;;;/h2-10,12H,11,13H2,1H3,(H2,21,22,25,27);4*1H |
InChI 键 |
XPRNIFHCGWHQIK-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)NC(=O)NCN1C=NC2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)

